molecular formula C7H7BrFNO2S B2985926 (4-Bromo-3-fluorophenyl)methanesulfonamide CAS No. 1187202-27-2

(4-Bromo-3-fluorophenyl)methanesulfonamide

Cat. No.: B2985926
CAS No.: 1187202-27-2
M. Wt: 268.1
InChI Key: KONMCRWXTOATRJ-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol . This compound is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on a phenyl ring, which is further attached to a methanesulfonamide group. It is commonly used in various fields of research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methanesulfonamide typically involves the reaction of 4-bromo-3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound where the bromine atom is replaced by an aryl group .

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The methanesulfonamide group can also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-fluorophenyl)methanesulfonamide: Similar structure but with the fluorine atom at the second position.

    (4-Chloro-3-fluorophenyl)methanesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    (4-Bromo-3-chlorophenyl)methanesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

(4-Bromo-3-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONMCRWXTOATRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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